molecular formula C8H7FO2 B014936 Methyl 3-fluorobenzoate CAS No. 455-68-5

Methyl 3-fluorobenzoate

Cat. No.: B014936
CAS No.: 455-68-5
M. Wt: 154.14 g/mol
InChI Key: YXZNVLYXBIIIOB-UHFFFAOYSA-N
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Description

Significance and Research Context of Fluorinated Benzoates

Fluorinated benzoates, the chemical class to which methyl 3-fluorobenzoate (B1230327) belongs, are of substantial interest across various scientific disciplines. The incorporation of fluorine into organic molecules like benzoates dramatically alters their physical, chemical, and biological properties. numberanalytics.comresearchgate.net This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, which is the strongest in organic chemistry. jst.go.jpresearchgate.net

In medicinal chemistry, introducing fluorine can enhance a drug's metabolic stability by blocking sites prone to metabolic degradation. bohrium.comacs.org It can also modify a molecule's lipophilicity and basicity, which affects its ability to cross cell membranes and bind to target proteins. researchgate.netresearchgate.netbohrium.com Consequently, fluorinated compounds are integral to the development of pharmaceuticals, with nearly 20% of all pharmaceuticals containing fluorine. worldscientific.com In agrochemicals, similar principles apply, where fluorination can lead to more potent and selective pesticides and herbicides. acs.orgechemi.com Furthermore, in materials science, the unique properties imparted by fluorine are exploited to create advanced polymers and materials with enhanced thermal stability and chemical resistance. numberanalytics.comechemi.comchemimpex.com

Historical Developments in Organofluorine Chemistry Pertaining to Aromatic Esters

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. jst.go.jpnih.gov Its origins can be traced back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. numberanalytics.comnih.govwikipedia.org A pivotal moment for aromatic fluorine compounds came in 1862 when Alexander Borodin synthesized benzoyl fluoride (B91410), demonstrating the first halogen exchange method to create an organofluorine compound. nih.govwikipedia.org

The early 20th century saw significant progress driven by industrial demand for new, stable materials. numberanalytics.com A major breakthrough for creating fluoroaromatic compounds was the Balz-Schiemann reaction, discovered in 1927, which allowed for the preparation of aryl fluorides from diazonium salts. nih.govcas.cn This was followed in 1936 by the development of a nucleophilic halogen exchange method to produce fluoroarenes. nih.gov These foundational discoveries, coupled with advancements in fluorinating agents and techniques during and after World War II, paved the way for the systematic synthesis and study of a wide array of fluorinated aromatic compounds, including esters like methyl 3-fluorobenzoate. jst.go.jpnih.gov The increasing availability of these building blocks has fueled their exploration in drug discovery and materials science since the mid-20th century. numberanalytics.comworldscientific.com

Overview of Academic Research Trajectories for this compound

This compound serves as a valuable and versatile building block in organic synthesis. chemicalbook.com Its research applications are diverse, primarily leveraging the unique reactivity conferred by the fluorine and ester functional groups.

A significant area of research involves using this compound as a precursor for more complex molecules in medicinal chemistry. For instance, it has been used in the synthesis of novel inhibitors for enzymes like the NLRP3 inflammasome, which is implicated in inflammatory diseases. nih.gov Researchers utilize its structure to create libraries of compounds for screening, where the fluorine atom's position can be crucial for biological activity and central nervous system penetration. nih.gov Studies have also explored the metabolism of fluorobenzoates by anaerobic bacteria, which is relevant for understanding the environmental fate of these compounds and for potential applications in biocatalysis. researchgate.net In one study, Syntrophus aciditrophicus was found to reductively dehalogenate 3-fluorobenzoate to benzoate (B1203000). researchgate.net

In the realm of synthetic methodology, fluorinated benzoates are used to study reaction mechanisms and regioselectivity. For example, research on the dihydroxylation of monosubstituted benzoates found that 3-fluorobenzoic acid was the least selective substrate, yielding multiple products. oup.com Furthermore, studies on the fragmentation of polyfluorinated benzoate radical anions have shown that the decay rate is highly dependent on the fluorine atom's position, with the meta position (as in 3-fluorobenzoate) being relatively stable. acs.org This fundamental research helps chemists predict and control the outcomes of reactions involving these important compounds.

Compound Data

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 455-68-5
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol fluorochem.co.uk
Appearance Colourless Liquid chemicalbook.comfluorochem.co.uk

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR (400 MHz, CDCl₃) δ = 7.69 (d, J = 7.7 Hz, 1H), 7.39 (d, J = 9.3 Hz, 1H), 7.25−7.23 (m, 1H), 7.22 (m, 1H), 3.91 (s, 3H) mdpi.com
¹³C NMR (100 MHz, CDCl₃) δ = 165.81 (d, JC–F = 3.2 Hz), 163.67 (d, JC–F = 245.0 Hz), 132.25 (d, JC–F = 7.2 Hz), 129.96 (d, JC–F = 7.5 Hz), 125.23 (d, JC–F = 3.0 Hz), 119.72 (d, JC–F = 21 Hz), 116.40 (d, JC–F = 25 Hz), 52.41 mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Fluoromethane
Dichlorodifluoromethane (Freon)
Benzoyl fluoride
Benzoate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZNVLYXBIIIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334579
Record name Methyl 3-fluorobenzoate
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-68-5
Record name Benzoic acid, 3-fluoro-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluorobenzoate
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Record name Benzoic acid, 3-fluoro-, methyl ester
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Advanced Synthetic Methodologies for Methyl 3 Fluorobenzoate and Its Derivatives

Esterification Approaches to Methyl 3-fluorobenzoate (B1230327) Synthesis

The synthesis of methyl 3-fluorobenzoate is most commonly achieved through the esterification of 3-fluorobenzoic acid with methanol (B129727). Various catalytic methods have been developed to enhance the efficiency, selectivity, and environmental sustainability of this transformation.

Acid-Catalyzed Esterification Mechanisms

The classical method for synthesizing this compound is the Fischer-Speier esterification, which involves reacting 3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. masterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of 3-fluorobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.comlibretexts.org This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation : A base, typically another molecule of methanol, removes the final proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound. youtube.com

To drive the equilibrium towards the product side, methanol is often used in large excess, serving as both a reactant and the solvent. masterorganicchemistry.com

Heterogeneous Catalysis in Fluorobenzoate Ester Synthesis

While homogeneous catalysts like sulfuric acid are effective, they pose challenges related to product separation, catalyst recycling, and corrosive waste generation. mdpi.commdpi.com Heterogeneous solid acid catalysts have emerged as a greener alternative, offering simplified recovery and reusability, thereby minimizing waste. mdpi.comorganic-chemistry.org

Several types of heterogeneous catalysts have been investigated for the synthesis of methyl benzoates:

Metal-Organic Frameworks (MOFs) : The zirconium-based MOF, UiO-66-NH₂, has been successfully employed as a recyclable, heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids. semanticscholar.orgrsc.orgnih.gov This catalyst demonstrates high stability and activity, which is attributed to the electron-withdrawing nature of the fluorine atoms on the benzoic acid, making the carboxylic group's carbon more electrophilic and susceptible to nucleophilic attack. semanticscholar.orgnih.gov The amino functionality on the MOF's organic linker is noted to enhance catalytic activity compared to the pristine UiO-66. nih.gov

Modified Clays : Phosphoric acid-modified Montmorillonite K-10 clay has proven to be an efficient solid acid catalyst for the esterification of aromatic carboxylic acids under solvent-free conditions. ijstr.org

Mixed Metal Oxides : Iron-supported zirconium/titanium solid acid catalysts have shown high efficacy in catalyzing the esterification of various benzoic acids with methanol. mdpi.com These catalysts are easily separated from the reaction mixture and can be reused multiple times without significant loss of activity. mdpi.commdpi.com

Layered Metal Benzoates : Layered barium, calcium, and strontium benzoates have been studied as reusable heterogeneous catalysts for the methyl esterification of benzoic acid, achieving good conversions over multiple cycles. scielo.br

The use of these solid acids aligns with green chemistry principles by replacing hazardous and corrosive liquid acids and simplifying the manufacturing process. mdpi.com

Catalyst TypeExample(s)Key AdvantagesRelevant Findings
Metal-Organic FrameworkUiO-66-NH₂High stability, reusability, high activity for fluorinated substrates. semanticscholar.orgnih.govEffective for 23 different isomers of fluorinated aromatic acids; reduces reaction time compared to traditional methods. semanticscholar.orgrsc.org
Mixed Metal OxideIron-supported Zr/TiEasily separable, reusable, environmentally friendly. mdpi.commdpi.comA 2:1:1 molar ratio of iron/zirconium/titanium showed optimal catalytic effects. mdpi.com
Modified ClayPhosphoric acid-modified Montmorillonite K10Effective under solvent-free conditions. ijstr.orgAchieved high yields with equimolar reactants at reflux temperature. ijstr.org
Layered Metal SaltsBarium, Calcium, and Strontium BenzoatesRecyclable, unaltered activity over three cycles. scielo.brAchieved ester conversions of 65-70% under optimized conditions. scielo.br

Continuous Flow Synthesis Techniques for Aromatic Esters

Continuous flow chemistry offers significant advantages over traditional batch processing for esterification reactions, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. numberanalytics.comosti.gov In a flow system, reactants are continuously pumped through a heated tube or microreactor, where the reaction occurs. mdpi.com

Key benefits of applying continuous flow to the synthesis of aromatic esters like this compound include:

Enhanced Safety : The small reaction volumes at any given time minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. mdpi.com

Precise Control : Parameters such as temperature, pressure, and residence time can be accurately controlled, leading to higher selectivity and yields while minimizing byproduct formation. google.com

Rapid Optimization : The ability to quickly change conditions allows for rapid optimization of the reaction.

Scalability : Production can be scaled up by extending the operation time or by using parallel reactors, avoiding the challenges of scaling up batch reactors. osti.gov

Patented continuous processes for the production of aromatic esters involve reacting the carboxylic acid and alcohol in a countercurrent flow within a column at elevated temperature and pressure, ensuring efficient conversion. google.com Flow systems have been successfully used for the esterification of a variety of carboxylic acids, demonstrating the broad applicability of this technology. osti.govmdpi.com

Green Chemistry Principles in this compound Production

The synthesis of this compound can be made more environmentally benign by adhering to the principles of green chemistry. organic-chemistry.org Key principles applicable to its production include:

Catalysis (Principle 9) : The use of catalytic reagents is superior to stoichiometric ones. solubilityofthings.com Employing recyclable heterogeneous catalysts like MOFs or mixed metal oxides instead of stoichiometric amounts of corrosive mineral acids significantly reduces waste and allows for a more sustainable process. mdpi.comnih.gov

Waste Prevention (Principle 1) : Designing syntheses to prevent waste is a primary goal. jove.com Heterogeneous catalysis and continuous flow systems contribute to this by improving yields, minimizing byproducts, and allowing for catalyst reuse. mdpi.comorganic-chemistry.org

Atom Economy (Principle 2) : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com Esterification is an addition/elimination reaction that inherently produces water as a byproduct, but using catalytic methods ensures the highest possible efficiency.

Safer Solvents and Auxiliaries (Principle 5) : The use of auxiliary substances should be made unnecessary or innocuous wherever possible. jove.com Some heterogeneous catalytic systems allow for solvent-free conditions, directly addressing this principle. ijstr.org

Energy Efficiency (Principle 6) : Energy requirements should be minimized. solubilityofthings.com Continuous flow reactors often provide superior heat transfer, allowing for more energy-efficient operation compared to large-scale batch reactors. numberanalytics.com

By integrating these principles, the production of this compound can shift from traditional methods to more sustainable, efficient, and environmentally responsible manufacturing processes.

Functionalization Strategies for the Fluoroaromatic Moiety

The fluoroaromatic core of this compound is a platform for further chemical modification, enabling the synthesis of more complex derivatives.

Nucleophilic Aromatic Substitution Reactions on Fluorobenzoates

The fluorine atom on the benzene (B151609) ring of fluorobenzoate derivatives can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups (EWGs) ortho and/or para to the fluorine atom is crucial for activating the ring towards nucleophilic attack.

In this compound, the ester group (-COOCH₃) is an electron-withdrawing group. However, its position meta to the fluorine atom provides only weak activation. For an SNAr reaction to proceed efficiently on a fluorobenzene (B45895) ring, strong activation from EWGs, such as a nitro group (-NO₂), is typically required. beilstein-journals.org For instance, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily substituted by oxygen, sulfur, and nitrogen nucleophiles due to the strong activation by the nitro and pentafluorosulfanyl groups. beilstein-journals.org

Cross-Coupling Methodologies for Aryl Halide Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from readily available aryl halides. In the context of this compound derivatives, these methods allow for the introduction of various substituents onto the aromatic ring, significantly expanding the accessible chemical space.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent. These reactions typically involve the coupling of an organoboron compound with an organohalide. For instance, the synthesis of bi-aryl compounds can be achieved by coupling halogen-substituted phenyl or pyridine (B92270) derivatives with boronic acids. mdpi.com A general approach involves using a palladium catalyst like PdCl2(dppf)·CH2Cl2 with a base such as potassium carbonate to facilitate the reaction. mdpi.com While aryl triflates and nonaflates also serve as effective electrophiles in Suzuki-Miyaura couplings, offering an alternative to halides, their use requires careful optimization to prevent side reactions like hydrolysis. researchgate.net

Decarboxylative cross-coupling presents another innovative strategy. This method utilizes carboxylic acid derivatives, which can be coupled with aryl halides. For example, a process has been developed for the decarboxylative cross-coupling of 2-nitro-5-fluorobenzoic acid salts with 1-bromo-3,4-dichlorobenzene. google.comgoogle.com This reaction is catalyzed by a dual-metal system, where one transition metal facilitates radical decarboxylation and the second catalyzes the cross-coupling itself, typically at temperatures ranging from 120°C to 160°C. google.comgoogle.com

Metal-free cross-coupling methodologies are also emerging as a viable alternative, addressing concerns about the cost and toxicity of transition metals. rsc.org One such method enables the deoxygenative coupling of alcohol-derived benzoates with pyridines under visible light, demonstrating the potential to forge C(sp³)–C(sp²) bonds without a metal catalyst. rsc.org

The table below summarizes representative cross-coupling reactions for the synthesis of aryl-substituted benzoate (B1203000) derivatives.

Table 1: Cross-Coupling Reactions for Aryl Halide Derivatives

Coupling TypeAryl Halide/ElectrophileCoupling PartnerCatalyst SystemProduct TypeRef
Suzuki-MiyauraHalogen-substituted phenyl/pyridine3-(hydroxymethyl)-phenyl-boronic acidPdCl₂(dppf)·CH₂Cl₂Bi-aryl-ester analogs mdpi.com
Suzuki-MiyauraAryl triflateArylboronic acidPd(PPh₃)₄, K₃PO₄Bi-aryl compound researchgate.net
Decarboxylative1-bromo-3,4-dichlorobenzenePotassium salt of 2-nitro-5-fluorobenzoic acidCopper(I)/Palladium(II)2-nitro-5-fluoro-3',4'-dichlorobiphenyl google.com
SonogashiraAryl halideAlkynePd₂(dba)₃, XPhos, K₂CO₃Aryl-alkyne compound mdpi.com

Selective Reduction and Hydrolysis of Ester and Ring Substituents

The functional group transformations of this compound and its derivatives, specifically through selective reduction and hydrolysis, are fundamental for creating diverse chemical intermediates.

Selective Reduction: The reduction of the ester group in benzoates can yield either aldehydes or primary alcohols, depending on the reagents and conditions employed. The Bouveault-Blanc reduction, a classical method using metallic sodium in an alcohol solvent, selectively reduces esters to their corresponding primary alcohols. alfa-chemistry.com More modern approaches often utilize metal hydrides. For instance, potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) has been shown to effectively reduce various aromatic esters, including methyl 3-chlorobenzoate (B1228886) and ethyl 4-fluorobenzoate (B1226621), to their corresponding aldehydes in high yields (71-91%). koreascience.kr This method offers an advantage by operating at 0°C, a more convenient temperature than the -78°C often required for reagents like DIBALH. koreascience.kr

For more complex derivatives, such as those containing a nitro group, selective reduction of the nitro substituent without affecting the ester is crucial. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method for converting a nitro group to an amine. This technique has been successfully applied to methyl 3-nitro-4-fluorobenzoate, yielding methyl 3-amino-4-fluorobenzoate.

Hydrolysis: The hydrolysis of the methyl ester group of this compound to its corresponding carboxylic acid, 3-fluorobenzoic acid, is a standard transformation. This reaction can be carried out under either acidic or basic conditions. smolecule.com For example, a patented process describes the hydrolysis of 2-bromo-3-fluorobenzotrifluoride (B12569) using sulfuric acid at elevated temperatures (up to 175°C) to yield 2-bromo-3-fluorobenzoic acid, illustrating a harsh but effective hydrolysis method for deactivated substrates. google.com Similarly, the hydrolysis of the ester group in methyl 4-fluoro-3-methoxybenzoate is achieved in the presence of an acid or base to produce 4-fluoro-3-methoxybenzoic acid and methanol. smolecule.com

Table 2: Selective Reduction and Hydrolysis Reactions

Starting MaterialReagent/CatalystConditionsProductTransformation TypeRef
Methyl 3-chlorobenzoatePDBBATHF, 0°C, 24h3-chlorobenzaldehydeEster to Aldehyde koreascience.kr
Ethyl 4-fluorobenzoatePDBBATHF, 0°C, 24h4-fluorobenzaldehydeEster to Aldehyde koreascience.kr
Methyl 3-nitro-4-fluorobenzoatePd/C, H₂Methanol, 55°CMethyl 3-amino-4-fluorobenzoateNitro to Amine
Generic Ester (RCOOR')Sodium, EthanolRefluxPrimary Alcohol (RCH₂OH)Ester to Alcohol alfa-chemistry.com
Methyl 4-fluoro-3-methoxybenzoateAcid or BaseWater4-fluoro-3-methoxybenzoic acidEster to Carboxylic Acid smolecule.com

Directed ortho-Metalation in Substituted Fluorobenzene Synthesis

Directed ortho-metalation (DoM) is a powerful regioselective synthesis strategy where a directing metalation group (DMG) on an aromatic ring guides deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho-position. wikipedia.org This generates a stabilized aryllithium intermediate that can react with various electrophiles to introduce a wide range of substituents.

In the synthesis of substituted fluorobenzenes, the fluorine atom itself can act as a potent directing group. researchgate.netnlc-bnc.ca Competition experiments have shown that fluorine is one of the most effective DoM activating groups, often surpassing traditional DMGs like the methoxy (B1213986) group. researchgate.netnlc-bnc.ca The lithiation of para-substituted fluorobenzenes can be achieved in good yields using bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net For less activated systems like fluorobenzene itself, stronger, superbasic systems like n-butyllithium/potassium t-butoxide (nBuLi/KOtBu) may be required. nih.gov

A notable advancement in this area is the use of a "traceless directing group." One such strategy involves the initial ortho-carboxylation of a fluorobenzene via DoM with an organolithium reagent and subsequent quenching with carbon dioxide (CO₂). rsc.org The newly installed carboxylic acid group then directs a palladium-catalyzed arylation to its ortho-position (which is meta relative to the original fluorine atom). A final protodecarboxylation step removes the carboxylic acid, achieving a net meta-arylation of the starting fluoroarene in a one-pot protocol. rsc.org This methodology has proven effective for various substituted fluoroarenes and aryl iodides. rsc.org

The DoM strategy has been applied to synthesize a variety of functionalized fluorinated aromatics, which are valuable precursors for compounds like this compound and its derivatives.

Table 3: Directed ortho-Metalation of Fluorobenzenes

SubstrateDirecting GroupMetalating AgentElectrophileProductRef
p-Substituted FluorobenzeneFluorineLDA or LiTMPGeneral (E+)2-E-4-Substituted Fluorobenzene researchgate.net
FluorobenzeneFluorinenBuLi/KOtBu2-bromophenyl acetate (B1210297) (via zincation/Negishi)Fluoro-substituted dibenzofuran nih.gov
FluorobenzeneFluorine (transiently CO₂)Organolithium, then Pd catalystCO₂, then Aryl Iodidemeta-Aryl Fluorobenzene rsc.org
Fluoroaniline (protected)FluorinenBuLiTriisopropylborate2-Fluoro-3-aminophenylboronate researchgate.net

Mechanistic Investigations of Reactions Involving Methyl 3 Fluorobenzoate

Elucidation of Esterification Reaction Pathways

The formation of methyl 3-fluorobenzoate (B1230327) typically occurs through the esterification of 3-fluorobenzoic acid with methanol (B129727). This reaction is most commonly catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of methanol. This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to yield the protonated ester. Finally, deprotonation of the ester by a base (such as water or the conjugate base of the acid catalyst) regenerates the acid catalyst and produces the final product, methyl 3-fluorobenzoate.

Alternative methods for the esterification of fluorinated aromatic carboxylic acids have also been explored. One such method utilizes a heterogeneous catalyst, UiO-66-NH₂, with methanol as the methyl source. rsc.org This approach has been shown to be effective for a variety of fluorinated aromatic acids and can significantly reduce reaction times compared to traditional methods. rsc.org Another study investigated the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of aryl and alkyl carboxylic acids, including 3-fluorobenzoic acid, under mild conditions. mdpi.com

The electronic effects of substituents on the phenyl ring of benzoic acids can significantly influence the conversion rate to their corresponding methyl esters. mdpi.com For instance, a study on the catalytic activity of iron-supported zirconium/titanium solid acid catalysts in the esterification of various benzoic acids found that the presence and position of electron-withdrawing or electron-donating groups on the benzene (B151609) ring had a regular effect on the catalytic activity. mdpi.com

Catalytic Reaction Mechanisms and Kinetic Analysis

Catalysis plays a significant role in many reactions involving this compound. The kinetics of these reactions provide valuable insights into their mechanisms.

Kinetic investigations are also crucial for understanding and optimizing SNAr reactions. rsc.org For example, detailed kinetic studies of amination reactions via SNAr have revealed that the choice of base can lead to different reaction profiles, sometimes exhibiting sigmoidal curves for both the starting material and the product. rsc.org This behavior can be rationalized by the in-situ formation of a species that acts as a catalyst, indicating that the reaction mechanism can change depending on the specific reaction conditions. rsc.org Such insights are vital for developing greener and more efficient synthetic processes. rsc.org

Enzyme-catalyzed reactions involving this compound have also been investigated. For instance, the metabolism of benzoate (B1203000) esters by certain fungi has been shown to proceed via an initial arene epoxidation step. This was supported by the observation of the NIH shift, which involves the migration and retention of a substituent during ortho-hydroxylation.

The table below summarizes the kinetic parameters for the reaction of various tetrazines, which can be considered in the context of bioorthogonal reactions, highlighting the influence of substituents on reactivity.

Compoundk (M⁻¹s⁻¹) in CH₃CN at 25°Ck (M⁻¹s⁻¹) in DPBS at 37°C
19a 1.14 ± 0.021.10 ± 0.01
19b 1.25 ± 0.011.20 ± 0.02
19c 1.35 ± 0.021.30 ± 0.01

Table adapted from a study on the bioorthogonal reactivity of substituted aryltetrazines. nih.gov

Computational Elucidation of Reaction Energetics and Transition States

Computational chemistry provides a powerful tool for investigating the energetics and transition states of reactions involving this compound, offering insights that can be difficult to obtain experimentally. Density Functional Theory (DFT) is a commonly employed method for these studies.

For SNAr reactions, computational studies can predict whether a reaction is likely to proceed through a stepwise or a concerted mechanism. nih.gov These calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. The transition state is a critical point on this surface, representing the energy maximum along the reaction coordinate. fossee.in

In the context of palladium-catalyzed reactions, computational studies can help to elucidate the mechanism of C-H bond activation. acs.org For example, in the ortho-arylation of 3-fluorobenzoic acid, computational analysis can provide information on the relative energies of different possible palladacycle intermediates and transition states, helping to explain the observed regioselectivity.

Computational methods are also used to study the energetics of other reactions, such as the base-catalyzed hydrolysis of amides, which shares some mechanistic features with ester hydrolysis. nih.gov These studies can calculate the free energy barriers of reaction, which are directly related to the reaction rate. By comparing calculated and experimental activation energies, the accuracy of the computational model can be validated. nih.gov

The table below presents calculated free energy barriers for the base-catalyzed hydrolysis of various amides, demonstrating the utility of computational methods in predicting reaction kinetics.

AmideCalculated Free Energy Barrier (kcal/mol)Experimental Free Energy Barrier (kcal/mol)
Formamide 21.6 (or 21.7)21.2
N-methylacetamide 22.721.5
DMF 23.122.6
DMA 26.024.1

Table adapted from a computational study on the base-catalyzed hydrolysis of amides. nih.gov

Spectroscopic Elucidation and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl 3-fluorobenzoate (B1230327). By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of methyl 3-fluorobenzoate, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons and the methyl ester protons are observed. rsc.org

The methyl group protons (-OCH₃) typically appear as a sharp singlet, as they are not coupled to any neighboring protons. rsc.org The aromatic protons exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The protons on the fluorinated benzene (B151609) ring will show signals in the aromatic region of the spectrum. rsc.org Specifically, one can expect to see a doublet of doublets and multiplet signals corresponding to the protons at different positions on the aromatic ring. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Assignment
7.83 d 7.6 Aromatic H
7.72 d 9.2 Aromatic H
7.45 – 7.34 m Aromatic H
7.28 – 7.19 m Aromatic H
3.91 s -OCH₃

Data obtained in CDCl₃ at 200 MHz. rsc.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present in a molecule, such as those in carbonyl groups, aromatic rings, and alkyl groups. savemyexams.comlibretexts.org In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbon of the ester group, the carbons of the aromatic ring, and the methyl carbon. rsc.org

The carbonyl carbon signal typically appears in the downfield region of the spectrum. libretexts.org The aromatic carbons show several signals, with their chemical shifts influenced by the fluorine substituent. rsc.org The carbon atom directly bonded to the fluorine atom will exhibit a large C-F coupling constant. The methyl carbon of the ester group will appear as a single peak in the upfield region of the spectrum. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm) Assignment
165.7 C=O
164.9 Aromatic C-F
160.0 Aromatic C
132.3 Aromatic C
132.1 Aromatic C
130.0 Aromatic C
129.8 Aromatic C
125.2 Aromatic C
120.0 Aromatic C
119.6 Aromatic C
116.5 Aromatic C
52.2 -OCH₃

Data obtained in CDCl₃ at 50 MHz. rsc.org

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgaiinmr.com This technique provides valuable information about the chemical environment of the fluorine atom. lcms.cz

For this compound, the ¹⁹F NMR spectrum shows a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is characteristic of a fluorine atom bonded to an aromatic system. oup.com In a study on the biodegradation of 3-fluorobenzoate, the disappearance of the signal at -113.9 ppm was used to monitor the catabolism of the compound. oup.com

Application of NMR in in situ Reaction Monitoring

NMR spectroscopy is not only used for the characterization of final products but also as a powerful tool for monitoring chemical reactions in real-time, a technique known as in situ NMR. This allows for the observation of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic and mechanistic insights.

For instance, in situ ¹⁹F NMR has been employed to monitor the biodegradation of 3-fluorobenzoate, where the disappearance of the starting material's signal and the appearance of new signals corresponding to fluorinated metabolites were tracked over time. oup.com This technique has also been used to monitor the progress of fluorination reactions. rsc.org The ability to observe changes in the fluorine environment through ¹⁹F NMR makes it particularly useful for studying reactions involving fluorinated compounds like this compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, provide a "molecular fingerprint" of a compound by detecting the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups in the molecule.

Key characteristic peaks in the FT-IR spectrum of a similar compound, methyl 3-cyano-5-fluorobenzoate, include a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720 cm⁻¹. For methyl 3-bromo-4-ethoxy-5-fluorobenzoate, the C=O stretch is observed around 1710 cm⁻¹, and the aromatic C-F stretch is noted around 1220 cm⁻¹. vulcanchem.com These values provide an expected range for the corresponding peaks in this compound. The spectrum would also show absorptions for the C-O stretching of the ester and the C-H stretching of the aromatic ring and the methyl group.

Table 3: Expected FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1720 C=O Stretch Ester
~1220 C-F Stretch Aromatic Fluoride (B91410)
C-O Stretch Ester
Aromatic C-H Stretch Aromatic Ring
Aliphatic C-H Stretch Methyl Group

Expected ranges based on similar compounds. vulcanchem.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. memphis.edu In the context of this compound, it provides the molecular weight and crucial information about its structure through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized, typically through electron impact (EI), it forms a molecular ion (M⁺) which can then break apart into smaller, charged fragments. memphis.edu

The fragmentation pattern is a reproducible characteristic of a molecule under specific conditions. memphis.edu For esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Aromatic compounds often show a stable molecular ion peak due to the delocalized π-electron system. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. sisweb.com This precision allows for the unambiguous determination of a molecule's elemental formula. sisweb.com For this compound (C₈H₇FO₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass.

A study utilizing ESI-TOF (Electrospray Ionization - Time of Flight) HRMS reported the calculated mass for the sodium adduct of this compound, [C₈H₇FNaO₂]⁺ (M+Na)⁺, as 177.0324 m/z, with the experimentally found value being 177.0317 m/z. mdpi.com This close correlation between the calculated and observed mass confirms the elemental composition of the compound. mdpi.com

Table 2: HRMS Data for this compound Adduct

Adduct Calculated m/z Observed m/z Reference
[C₈H₇FNaO₂]⁺ 177.0324 177.0317 mdpi.com

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions between molecular orbitals. For aromatic compounds like this compound, the absorption bands are typically associated with π → π* transitions within the benzene ring. up.ac.za

The benzene ring itself has characteristic absorptions, often referred to as primary and secondary bands. up.ac.za Substitution on the benzene ring can cause shifts in the absorption maxima (λ_max) and changes in their intensities. These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths). While a specific, published UV-Vis spectrum for this compound is not detailed in the provided search results, the analysis of related benzoate (B1203000) compounds shows that they exhibit these characteristic aromatic absorptions. up.ac.za The electronic transitions are influenced by the solvent environment and the nature of the substituents on the aromatic ring. researchgate.net For instance, the presence of a chromophore like a carbonyl group can lead to n → π* transitions, though these are often weaker than π → π* transitions. upi.edu

Table 3: Typical UV Absorption Bands for Benzoate Derivatives

Transition Type Typical Wavelength Range (nm) Description
π → π* (Primary) ~200-250 High-intensity band associated with the aromatic system. up.ac.za
π → π* (Secondary) ~250-300 Lower-intensity band, often showing fine structure. up.ac.za

Note: This table represents typical ranges for related compounds and is for illustrative purposes.

Computational Chemistry and Quantum Mechanical Studies of Methyl 3 Fluorobenzoate

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like Methyl 3-fluorobenzoate (B1230327). DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to predict molecular geometries, vibrational spectra, and electronic characteristics, offering deep insights into molecular behavior. science.govirjweb.com

The three-dimensional arrangement of atoms in Methyl 3-fluorobenzoate is determined by the rotational freedom around two key single bonds: the C(aromatic)–C(carbonyl) bond and the C(carbonyl)–O(ester) bond. Computational geometry optimization seeks to find the lowest energy arrangement of these atoms, which corresponds to the most stable conformer(s) of the molecule.

For similar molecules like methyl benzoate (B1203000), studies have shown that the most stable conformation is planar, where the O=C-O-C moiety lies in the same plane as the benzene (B151609) ring. researchgate.net This planarity maximizes the overlap between the π-orbital systems of the benzene ring and the carbonyl group, leading to greater stability. researchgate.net The rotation of the ester group relative to the phenyl ring has a calculated rotational energy barrier of approximately 26 kJ/mol. researchgate.net

Quantum chemical calculations for this compound specifically have indicated the presence of a single, dominant conformer in the gas phase. unibo.it This suggests that one orientation of the methoxycarbonyl group relative to the fluorinated phenyl ring is significantly more stable than any other. The optimization is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-31G* or higher, to accurately model the system. mdpi.com The resulting optimized geometry provides key structural parameters.

Table 1: Representative Optimized Geometrical Parameters for Benzoate Derivatives

Parameter Typical Value (Å or °) Description
C-C (ring) ~1.39 Å Average aromatic carbon-carbon bond length.
C-F ~1.36 Å Carbon-fluorine bond length. ucl.ac.uk
C(ar)-C(co) ~1.50 Å Bond length between the aromatic ring and carbonyl carbon.
C=O ~1.21 Å Carbonyl double bond length.
C(co)-O ~1.34 Å Carbonyl-ester oxygen single bond length.
O-CH₃ ~1.44 Å Ester oxygen-methyl carbon single bond length.
C-C-C (ring) ~120° Average internal angle of the benzene ring.
C(ar)-C(co)-O ~124° Bond angle around the carbonyl carbon.
C(ar)-C(co)=O ~125° Bond angle around the carbonyl carbon.

Note: These are typical values based on DFT calculations for similar structures. Specific values for this compound would be determined from a dedicated computational study.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides an experimental fingerprint of a molecule based on its fundamental vibrations. DFT calculations are instrumental in interpreting these experimental spectra by predicting the vibrational frequencies and their corresponding normal modes. core.ac.uk

Calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP). core.ac.uk The calculated harmonic frequencies are systematically higher than experimental frequencies due to the approximations inherent in the method and the neglect of anharmonicity. To improve the correlation with experimental data, these computed frequencies are uniformly scaled using a standard scaling factor (e.g., ~0.96 for B3LYP). core.ac.uknih.gov A detailed analysis of the potential energy distribution (PED) allows for the unambiguous assignment of each calculated vibrational mode to specific stretching, bending, or torsional motions within the molecule. researchgate.net

For this compound, key vibrational modes include the C=O stretch, C-F stretch, C-O stretches of the ester group, and various C-H and phenyl ring vibrations. The C=O stretching frequency is particularly sensitive to its electronic environment. nih.govmdpi.com

Table 2: Predicted Vibrational Assignments for this compound

Vibrational Mode Typical Scaled Wavenumber Range (cm⁻¹) Description
C-H Stretching (Aromatic) 3100-3000 Stretching of C-H bonds on the phenyl ring.
C-H Stretching (Methyl) 3000-2850 Asymmetric and symmetric stretching of C-H bonds in the methyl group.
C=O Stretching 1750-1690 Stretching of the carbonyl double bond, highly characteristic. nih.gov
C-C Stretching (Ring) 1650-1400 In-plane stretching vibrations of the aromatic ring. mdpi.com
C-H Bending (Methyl) 1470-1430 Bending vibrations of the methyl group.
C-F Stretching 1280-1200 Stretching of the carbon-fluorine bond.
C-O Stretching (Ester) 1300-1100 Asymmetric and symmetric stretching of the C(co)-O and O-CH₃ bonds.
C-H Bending (In-plane) 1100-990 In-plane bending of aromatic C-H bonds. core.ac.uk
C-H Bending (Out-of-plane) 900-670 Out-of-plane bending of aromatic C-H bonds. core.ac.uk

Note: These ranges are based on DFT calculations for analogous fluorinated and ester-substituted benzene derivatives.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. malayajournal.orgpmf.unsa.ba

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small gap indicates a molecule that is more polarizable and more reactive, facilitating intramolecular charge transfer. dergipark.org.tr For this compound, the electron-withdrawing nature of both the fluorine and methoxycarbonyl substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. DFT calculations can precisely quantify these energies and visualize the spatial distribution of the FMOs. pmf.unsa.ba Data for the closely related ethyl 3-fluorobenzoate provides a strong reference for these values. acs.org

Table 3: Calculated Frontier Orbital Energies for Ethyl 3-fluorobenzoate (B3LYP)

Parameter Energy (Hartree) Description
E(HOMO) -0.2876 Energy of the Highest Occupied Molecular Orbital. acs.org
E(LUMO) -0.3377 Energy of the Lowest Unoccupied Molecular Orbital. acs.org
Energy Gap (ΔE) 0.0501 E(LUMO) - E(HOMO), indicates chemical stability. acs.org

Note: Data from a study on ethyl 3-fluorobenzoate, a close structural analog. 1 Hartree ≈ 27.211 eV. The negative energy values indicate that the electrons are in a bound state.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict molecular reactivity. malayajournal.org It illustrates the charge distribution on the molecule's surface, identifying regions that are rich or deficient in electrons. The MEP is calculated by placing a hypothetical positive test charge at various points on the electron density surface and calculating the net electrostatic effect of the molecule's nuclei and electrons. uni-muenchen.de

The resulting potential is color-coded:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would predict specific reactive sites. The oxygen atoms of the carbonyl group and the fluorine atom, being highly electronegative, will create regions of negative potential (red/yellow), making them sites for electrophilic attack and hydrogen bonding. malayajournal.orgtandfonline.com The hydrogen atoms on the aromatic ring and the carbonyl carbon atom will exhibit positive potential (blue/green), marking them as potential sites for nucleophilic attack. malayajournal.org

Table 4: Predicted Reactive Sites from MEP Analysis of this compound

Molecular Region Predicted Electrostatic Potential Type of Reactivity
Carbonyl Oxygen (C=O) Strongly Negative (Red) Site for electrophilic attack, H-bond acceptor.
Fluorine Atom Negative (Yellow/Orange) Site for electrophilic attack, H-bond acceptor.
Aromatic Ring (π-system) Slightly Negative (Green/Yellow) Interaction with electrophiles.
Aromatic Hydrogens Positive (Blue/Green) Site for nucleophilic interaction.

In this compound, significant intramolecular interactions would include:

Hyperconjugation: Delocalization of electron density from the lone pairs (LP) of the fluorine and ester oxygen atoms into the antibonding π* orbitals of the aromatic ring and the carbonyl group.

Resonance: Interactions between the π orbitals of the phenyl ring and the π orbitals of the carbonyl group.

The stabilization energy (E²) associated with each donor-acceptor interaction indicates its importance. A higher E² value signifies a stronger interaction. tandfonline.com

Table 5: Principal Intramolecular Interactions in this compound via NBO Analysis

Donor NBO Acceptor NBO Type of Interaction Significance
LP (O) of C=O π* (C-C) of Ring p-π Conjugation Stabilizes the molecule by delocalizing the oxygen lone pair into the ring.
LP (F) σ* (C-C) of Ring Hyperconjugation Electron donation from fluorine to adjacent antibonding orbitals.
π (C-C) of Ring π* (C=O) π-π* Conjugation Delocalization of π-electrons from the ring to the carbonyl group, enhancing planarity.
LP (O) of O-CH₃ σ* (C(co)-C(ar)) Hyperconjugation Stabilizing interaction involving the ester oxygen.

Note: This table represents the expected significant interactions based on the molecular structure. A full NBO analysis would provide quantitative stabilization energies for each.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Theoretical Investigations of Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity can be quantitatively explored using the computational tools described above. nih.gov By correlating theoretical descriptors with experimental observations, a predictive understanding of chemical behavior can be developed. For this compound, its reactivity is primarily governed by the electronic effects of its two functional groups: the meta-positioned fluorine atom and the methoxycarbonyl group.

NBO analysis reveals the underlying electronic delocalizations that dictate this charge distribution. For instance, the resonance between the phenyl ring and the carbonyl group (π(C-C) → π*(C=O)) withdraws electron density from the ring, contributing to its deactivation. Theoretical studies on similar systems have successfully correlated calculated parameters, such as atomic charges and potential energy surfaces, with experimental kinetic data. acs.orgnih.gov For example, studies on the reactivity of substituted aryltetrazines, including the 3-fluorophenyl moiety, demonstrate how computational models can predict reaction rates in different solvents. acs.orgnih.gov This integrated computational approach allows for a deep understanding of how the specific placement of the fluorine atom and ester group in this compound fine-tunes its electronic structure and, consequently, its chemical reactivity.

In silico Approaches to Biological Interactions and Drug Design (Non-Dosage Specific)

Computational chemistry and quantum mechanical studies offer powerful in silico tools to predict and analyze the potential biological interactions of molecules like this compound. These methods are instrumental in modern drug discovery, allowing for the screening of virtual libraries of compounds and the rational design of new therapeutic agents before their actual synthesis. While specific, in-depth computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining research on structurally similar fluorinated and non-fluorinated benzoate derivatives.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (like this compound) into the active site of a target protein.

Research on related halogenated benzoate derivatives has demonstrated the utility of this approach. For instance, in silico studies on methyl 4-bromo-2-fluorobenzoate have been conducted to evaluate its potential as an antifungal agent. dergipark.org.tr In these studies, the molecule was docked against fungal proteins to predict binding affinities and interaction modes. dergipark.org.tr The binding energy for methyl 4-bromo-2-fluorobenzoate was calculated to be -5.00 kcal/mol, indicating a favorable interaction with the target protein. dergipark.org.tr Such studies often reveal key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. For methyl 4-bromo-2-fluorobenzoate, hydrogen bond interactions were observed, which are crucial for its predicted bioactivity. dergipark.org.tr

Applying this methodology to this compound would involve selecting a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The compound would then be virtually docked into the active site of this target. The resulting binding energy and interaction patterns would provide a preliminary assessment of its potential as an inhibitor or modulator of that target. The fluorine atom, with its high electronegativity, and the methyl ester group would be of particular interest in these simulations, as they can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds.

A hypothetical docking study of this compound could yield data similar to that of its analogs. The predicted binding affinity would be a key quantitative metric for its potential efficacy.

Table 1: Hypothetical Molecular Docking Parameters for this compound against a Target Protein

ParameterPredicted ValueSignificance
Binding Energy (kcal/mol)-4.0 to -7.0Indicates the strength of the interaction; more negative values suggest stronger binding.
Interacting ResiduesAmino acids (e.g., Ser, His, Arg)Identifies the specific parts of the protein involved in binding.
Types of InteractionsHydrogen bonds, hydrophobic interactions, halogen bondsDescribes the nature of the forces holding the ligand in the active site.

Quantum Mechanical Calculations and Frontier Molecular Orbitals

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For example, a study on methyl 4-bromo-2-fluorobenzoate reported HOMO and LUMO energy values of -6.509 eV and -4.305 eV, respectively. dergipark.org.trresearchgate.net The energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter; a smaller gap suggests that the molecule is more reactive and can be more readily involved in charge transfer interactions within a biological system. researchgate.net

For this compound, DFT calculations would provide insights into its electronic structure. These calculations can also generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such maps are valuable for predicting how the molecule might interact with a biological target. The carbonyl oxygen and the fluorine atom are expected to be electron-rich regions, making them potential hydrogen bond acceptors.

Table 2: Predicted Quantum Chemical Properties of this compound

PropertyPredicted Value RangeImplication in Biological Interactions
HOMO Energy-6.0 to -7.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.0 to -2.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.0 to 5.5 eVIndicates chemical reactivity and stability.
Dipole Moment2.0 to 3.5 DInfluences solubility and ability to interact with polar environments in proteins.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. scienceforecastoa.comlkouniv.ac.in These models are built by calculating a set of molecular descriptors (physicochemical properties, electronic properties, etc.) for a group of related compounds and then using statistical methods to find a correlation with their measured biological activity. scienceforecastoa.comnih.gov

While a specific QSAR model for a series including this compound is not available, studies on other substituted benzoates demonstrate the approach. For instance, research on methyl 4-aminobenzoate (B8803810) derivatives as enzyme inhibitors involved developing QSAR models to understand how different substituents affected their inhibitory potency. researchgate.net Such models can help in predicting the activity of new, unsynthesized derivatives and in optimizing lead compounds. nih.gov

A QSAR study involving this compound would require a dataset of related compounds with measured biological activity against a specific target. Descriptors for this compound, such as its lipophilicity (logP), molecular weight, and electronic parameters from DFT calculations, would be used as inputs for the model. The resulting QSAR equation would quantify the contribution of these properties to the biological activity, guiding the design of more potent analogs.

Applications in Specialized Organic Synthesis and Materials Science

Role as a Key Intermediate in Pharmaceutical Synthesis

Methyl 3-fluorobenzoate (B1230327) and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of the fluorine atom can significantly enhance the metabolic stability and lipophilicity of drug molecules, leading to improved pharmacokinetic profiles. echemi.com For instance, derivatives of methyl 3-fluorobenzoate are utilized in the development of drugs targeting specific biological receptors and have shown potential in yielding compounds with anti-inflammatory, anti-tumor, or anti-microbial activities. echemi.com The ester group provides a reactive site for further chemical modifications, such as the formation of amides, which are common structural motifs in many pharmaceuticals. echemi.com

Utility in Agrochemical Development and Enhancement

In the field of agrochemicals, this compound and its related structures are instrumental in the development of new and more effective pesticides and herbicides. The incorporation of fluorine into the molecular structure of an agrochemical can enhance its biological activity. echemi.com This is often attributed to the increased binding affinity of the fluorinated compound to the target sites in pests. echemi.com

Halogenated benzoates, including derivatives of this compound, provide essential scaffolds for creating novel crop protection agents with improved efficacy and better environmental profiles. vulcanchem.com For example, methyl 3-amino-2-fluorobenzoate is used to synthesize pesticides that are more potent in controlling pests while being less harmful to the environment. echemi.com The unique chemical properties of these compounds enable their integration into complex agrochemical molecules, leading to enhanced performance. chemimpex.com They are used in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. nbinno.com

Contribution to the Development of Novel Fluorinated Compounds

This compound is a valuable precursor for the synthesis of a diverse range of novel fluorinated compounds. The presence of the C-F bond, known for its high stability, can confer unique properties to the resulting molecules. chemimpex.comipp.pt The introduction of fluorine can alter the physicochemical characteristics of a compound, such as its stability and lipophilicity, which is advantageous in various applications. researchgate.net

The reactivity of this compound allows for its participation in various chemical transformations to create more complex fluorinated structures. chemimpex.com For example, it can undergo reactions at the ester group or on the aromatic ring to introduce additional functional groups. This versatility makes it a key building block in the development of new materials and biologically active molecules where the presence of fluorine is desirable for enhanced performance. chemimpex.com The study of such compounds also contributes to a deeper understanding of the effects of fluorine substitution on molecular properties and biological activity. chemimpex.com

Synthesis of Functional Polymers and Advanced Materials

The unique properties of this compound and its derivatives make them valuable monomers in the synthesis of functional polymers and advanced materials. echemi.comchemimpex.com The incorporation of fluorinated units into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and mechanical properties. echemi.com These improved characteristics make the resulting polymers suitable for high-performance applications such as specialized coatings, adhesives, and fibers. echemi.com

The ester functionality in this compound can participate in polymerization reactions, leading to the formation of polyesters with specific functionalities. echemi.com Furthermore, derivatives of this compound can be used in post-polymerization modification, a technique that involves polymerizing monomers with reactive handles that can be later converted into a variety of functional groups. nih.gov This approach allows for the creation of a wide range of functional polymers with tailored properties. nih.gov The development of such advanced materials is crucial for various industries, including electronics and aerospace, where high-performance materials are in demand. chemimpex.com

Development of Complex Aromatic Molecular Architectures

This compound serves as a fundamental building block for the construction of complex aromatic molecular architectures. chemimpex.com Its ability to participate in cross-coupling reactions, a cornerstone of modern organic synthesis, makes it particularly useful for creating intricate polycyclic and substituted aromatic compounds. chemimpex.com These complex structures are often essential components in the development of new drugs and agrochemicals. chemimpex.com

The fluorine substituent on the aromatic ring influences the reactivity and regioselectivity of further chemical modifications, allowing for precise control over the final molecular structure. The ester group also provides a handle for extending the molecular framework through various chemical transformations. vulcanchem.com Researchers utilize these features to design and synthesize novel molecules with specific three-dimensional shapes and functionalities, which is critical for applications in medicinal chemistry and materials science. chemimpex.comnetascientific.com The study of the supramolecular assembly of such molecules reveals how weak intermolecular interactions, including those involving fluorine, can guide the formation of well-defined crystal lattices. researchgate.net

Application in Bioconjugation Strategies (e.g., Radiochemical Labeling)

Fluorine-18, a positron-emitting radioisotope, is widely used in Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.govacs.org this compound and its derivatives can serve as precursors for the synthesis of 18F-labeled radiotracers. The introduction of the 18F isotope is typically achieved through nucleophilic substitution reactions. nih.gov

Prosthetic groups, which are small molecules containing the radioisotope, are often synthesized and then conjugated to a larger biomolecule of interest, such as a peptide or protein. nih.govnih.gov This indirect labeling strategy is a common approach in radiopharmaceutical chemistry. acs.org While direct radiofluorination of biomolecules can be challenging, the use of fluorinated building blocks like derivatives of this compound can facilitate the synthesis of these essential imaging agents. nih.gov The development of efficient radiolabeling methods is crucial for advancing the field of molecular imaging and enabling the non-invasive study of biological processes in vivo. nih.gov

Environmental Fate and Biotransformation Research of Fluorobenzoates

Microbial Biodegradation Pathways of Methyl 3-fluorobenzoate (B1230327) and Related Compounds

While research directly on methyl 3-fluorobenzoate is limited, extensive studies on its hydrolysis product, 3-fluorobenzoic acid, provide significant insights into its likely biodegradation pathway. The initial step in the breakdown of this compound would be the hydrolysis of the ester bond to form 3-fluorobenzoic acid and methanol (B129727). Subsequently, microorganisms capable of utilizing 3-fluorobenzoate as a sole carbon and energy source, such as Sphingomonas sp. HB-1 and a bacterial strain designated FLB 300, initiate its degradation. ethz.choup.com

Two primary degradation pathways for 3-fluorobenzoate have been identified, both commencing with a dioxygenation reaction. ethz.ch The key to successful degradation lies in the regioselectivity of the initial enzymatic attack by benzoate (B1203000) dioxygenase. oup.com

1,2-Dioxygenation Pathway: This pathway leads to the formation of 3-fluorocatechol (B141901). ethz.ch However, 3-fluorocatechol is often a problematic intermediate as it is a poor substrate for the subsequent enzyme, catechol 1,2-dioxygenase, leading to its accumulation. ethz.choup.com This can result in the formation of a dead-end metabolite, 2-fluoro-cis,cis-muconate (B1243259), and potential toxicity to the microorganisms. ethz.chucd.ienih.gov

1,6-Dioxygenation Pathway: This is the more productive pathway for the complete degradation of 3-fluorobenzoate. ethz.ch It proceeds through the formation of 5-fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate, which is then converted to 4-fluorocatechol (B1207897). ethz.ch 4-fluorocatechol is more readily metabolized, leading to the release of the fluoride (B91410) ion and the entry of the resulting carbon skeleton into central metabolic pathways like the Krebs cycle via oxoadipate. ethz.ch

The ability of a microorganism to utilize 3-fluorobenzoate effectively depends on the dominance of the 1,6-dioxygenation pathway over the 1,2-dioxygenation route, thereby minimizing the accumulation of the inhibitory 3-fluorocatechol. ethz.ch

Feature1,2-Dioxygenation Pathway1,6-Dioxygenation Pathway
Initial Attack Dioxygenation at C-1 and C-2Dioxygenation at C-1 and C-6
Key Intermediate 3-Fluorocatechol4-Fluorocatechol
Metabolic Fate Accumulation of 2-fluoro-cis,cis-muconate (dead-end metabolite)Complete degradation and entry into central metabolism
Fluoride Release Not the primary outcomeEfficient fluoride release
Organisms Observed in Pseudomonas sp. B13 (co-metabolism)Dominant in strains that grow on 3-fluorobenzoate like Sphingomonas sp. HB-1

Enzymatic Defluorination Mechanisms in Microorganisms

The cleavage of the highly stable carbon-fluorine (C-F) bond is the critical step in the mineralization of organofluorine compounds. ucd.ie In the context of fluorobenzoates, defluorination is often an indirect consequence of the metabolic pathway rather than a direct enzymatic attack on the C-F bond of the initial substrate.

The primary enzymes initiating the degradation of fluorobenzoates are dioxygenases , specifically benzoate 1,2-dioxygenase . ucd.ieresearchgate.net These enzymes hydroxylate the aromatic ring, and depending on the position of the fluorine atom, this can lead to the formation of an unstable intermediate that spontaneously eliminates a fluoride ion. ucd.ie For instance, in the productive degradation of 3-fluorobenzoate via the 1,6-dioxygenation pathway, the formation of 4-fluorocatechol is followed by ring cleavage, which ultimately leads to fluoride release. ethz.ch

In other fluorinated aromatic compounds, different enzymatic defluorination strategies have been observed:

Fluoroacetate Dehalogenase: This is a well-characterized enzyme that directly hydrolyzes the C-F bond in fluoroacetate, a simple organofluorine compound. ucd.ie

4-Fluorobenzoate (B1226621) Dehalogenase: Some bacteria, like Aureobacterium sp., employ a dehalogenase that removes the fluoride ion from 4-fluorobenzoate as the initial step, forming 4-hydroxybenzoate. oup.comnih.gov

Enoyl-CoA Hydratases/Hydrolases: In the anaerobic degradation of 2-fluorobenzoate, defluorination occurs downstream in the benzoyl-CoA pathway, catalyzed by promiscuous enoyl-CoA hydratases/hydrolases. frontiersin.orgfrontiersin.org These enzymes hydrate (B1144303) fluorinated intermediates, creating unstable α-fluorohydrins that spontaneously decompose, releasing fluoride. frontiersin.org

Monooxygenases: Enzymes like 4-fluorophenol (B42351) monooxygenase can hydroxylate fluorinated phenols, leading to defluorination. researchgate.net

The mechanism of defluorination is highly dependent on both the specific fluorinated substrate and the metabolic capabilities of the microorganism.

Enzyme ClassSubstrate ExampleMechanism of Defluorination
Dioxygenases 3-FluorobenzoateIndirect: Formation of an unstable intermediate (e.g., during ring cleavage of 4-fluorocatechol) that spontaneously eliminates fluoride.
Dehalogenases 4-Fluorobenzoate, FluoroacetateDirect: Enzymatic cleavage of the C-F bond.
Enoyl-CoA Hydratases/Hydrolases 2-Fluorobenzoate (anaerobic)Indirect: Hydration of a fluorinated enoyl-CoA intermediate to form an unstable α-fluorohydrin that decomposes.
Monooxygenases 4-FluorophenolIndirect: Hydroxylation leading to an unstable intermediate.

Metabolite Identification in Bioremediation Processes

Identifying the metabolic intermediates of fluorobenzoate degradation is crucial for understanding the pathway and assessing the potential for the accumulation of toxic byproducts. Techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) have been instrumental in this area. oup.com

In the biodegradation of 3-fluorobenzoate by Sphingomonas sp. HB-1, several key fluorinated metabolites have been identified: oup.com

3- and 5-fluoro-1,2-dihydro-1,2-dihydroxybenzoates: These are the initial products of the dioxygenase attack on 3-fluorobenzoate.

3-Fluorocatechol: Formed from the 1,2-dioxygenation pathway.

4-Fluorocatechol: Formed from the more productive 1,6-dioxygenation pathway.

2-Fluoro-cis,cis-muconic acid: A dead-end metabolite resulting from the ring cleavage of 3-fluorocatechol. oup.comucd.ienih.gov

Fluoride ion: The final product of successful defluorination. oup.com

Emerging Research Frontiers and Future Directions

Integration of Artificial Intelligence and Machine Learning in Fluorobenzoate Design

Furthermore, AI is being employed in retrosynthesis, the process of working backward from a target molecule to identify potential starting materials and reaction pathways. engineering.org.cn This can be particularly valuable for complex molecules derived from methyl 3-fluorobenzoate (B1230327), helping to devise more efficient and innovative synthetic strategies. nih.gov The synergy between computational chemistry and deep learning is paving the way for more accurate and scalable electronic structure methods, which can be applied to understand and predict the properties of fluorinated compounds. mit.edu

Development of Novel Catalytic Systems for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals, with a focus on developing more environmentally friendly and efficient processes. numberanalytics.comdovepress.com In the context of methyl 3-fluorobenzoate synthesis, research is actively exploring novel catalytic systems that minimize waste, reduce the use of hazardous reagents, and operate under milder reaction conditions. numberanalytics.comnumberanalytics.com

Traditional methods for synthesizing fluorinated aromatic compounds often involve harsh reagents and produce significant waste. dovepress.comcas.cn To address these challenges, researchers are investigating alternative catalysts, such as solid acids, which are recoverable and reusable, thereby reducing environmental impact. mdpi.com For example, zirconium-based solid acids have shown promise in the esterification of benzoic acids with methanol (B129727). mdpi.com

Electrochemical fluorination is another emerging green technique that offers a reagent-free approach to introducing fluorine into organic molecules. numberanalytics.comshibaura-it.ac.jp This method utilizes an electric current to drive the fluorination reaction, often under mild conditions, and has the potential for scalability. numberanalytics.com The development of new fluorinating agents with improved properties, such as lower hygroscopicity and better reactivity, is also a key area of research. shibaura-it.ac.jp

The table below summarizes some of the emerging sustainable synthesis methods for fluorinated compounds:

Synthesis MethodKey FeaturesPotential Advantages
Solid Acid Catalysis Utilizes recoverable and reusable catalysts like zirconium-based solid acids. mdpi.comReduced waste, improved catalyst lifecycle, and potentially milder reaction conditions. mdpi.com
Electrochemical Fluorination Employs an electric current to drive the fluorination reaction. numberanalytics.comReagent-free, can be performed under mild conditions, and offers potential for scalability. numberanalytics.com
Aqueous Media Synthesis Uses water as a solvent or co-solvent in fluorination reactions. rsc.orgEnvironmentally friendly, utilizes an abundant and non-toxic solvent. rsc.org

Advanced in situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for ensuring safety, optimizing process parameters, and gaining a deeper understanding of reaction mechanisms. For reactions involving highly reactive intermediates like Grignard reagents, which can be used in the synthesis of precursors to this compound, in situ spectroscopic techniques are invaluable. acs.orghzdr.de

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of Grignard reactions. acs.orgmt.com By tracking the characteristic infrared absorbances of the reactants and products, it is possible to determine the point of reaction initiation, monitor the accumulation of intermediates, and ensure the reaction proceeds safely and efficiently. acs.orgmt.com This real-time data allows for precise control over the addition of reagents, preventing the buildup of unreacted starting materials that could lead to a runaway reaction. mt.com

Nuclear magnetic resonance (NMR) spectroscopy is another advanced technique being used for in situ reaction monitoring. nih.govwalisongo.ac.id For instance, carbon nitride-coated NMR tubes can be used as photoreactors, allowing for the direct observation of photocatalytic fluorination reactions. nih.gov This enables the identification of reactive intermediates that might be missed in conventional analyses, providing valuable insights into the reaction mechanism. nih.gov Similarly, 19F MAS NMR spectroscopy has been employed to track the consumption of fluorinating agents and identify the location of fluoride (B91410) ions in solid-state reactions. acs.org Raman spectroscopy is also a valuable tool for quality control, capable of rapidly determining the presence of impurities in reagents like Grignard reagents. mdpi.com

The following table highlights some advanced spectroscopic techniques used for reaction monitoring:

Spectroscopic TechniqueApplication in Reaction MonitoringInformation Gained
In situ FTIR Monitoring Grignard reactions and other syntheses. acs.orgmt.comReaction initiation, reactant and product concentrations, detection of intermediates. acs.orgmt.com
In situ NMR Studying photocatalytic fluorination and other complex reactions. nih.govIdentification of reactive intermediates, elucidation of reaction mechanisms. nih.gov
Raman Spectroscopy Quality control of reagents. mdpi.comRapid determination of impurities. mdpi.com
In situ X-ray Diffraction Investigating solid-state fluorination reactions. acs.orgIdentification of reaction intermediates and their crystal structures. acs.org

Exploration of New Chemical Reactivities and Synthetic Transformations

This compound serves as a versatile building block in organic synthesis, and researchers are continuously exploring new ways to harness its reactivity. chemicalbook.com The presence of the fluorine atom and the ester group provides multiple sites for chemical modification, enabling the synthesis of a wide range of more complex molecules. vulcanchem.com

The ester functionality of this compound can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, transesterification, and reduction. vulcanchem.com The fluorine atom, being an excellent leaving group in some contexts, can participate in nucleophilic aromatic substitution reactions. vulcanchem.com

Recent research has focused on developing novel synthetic transformations involving fluorinated benzoates. For example, transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly used to form new carbon-carbon bonds at the halogenated positions of related compounds. vulcanchem.com Halogen-metal exchange reactions with organolithium or Grignard reagents also provide a pathway to further functionalization. vulcanchem.com The development of new catalytic systems is expanding the scope of these reactions, allowing for the synthesis of increasingly complex and diverse molecular architectures.

Expanding the Scope of Applications in Specialized Chemical Sectors

The unique properties imparted by the fluorine atom make this compound and its derivatives valuable intermediates in several specialized chemical sectors, including pharmaceuticals, agrochemicals, and materials science. echemi.comchemimpex.com

In the pharmaceutical industry , the introduction of fluorine into a drug molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. echemi.comacs.org this compound serves as a precursor for the synthesis of various drug candidates, with research exploring its potential in developing anti-inflammatory, anti-tumor, and anti-microbial agents. echemi.comnbinno.com

In the agrochemical sector , fluorinated compounds are used to develop new pesticides and herbicides with improved efficacy and environmental profiles. echemi.comchemimpex.com The fluorine atom can enhance the biological activity of these agrochemicals, leading to more effective pest control. echemi.com

In materials science , the incorporation of fluorine can improve the thermal stability, chemical resistance, and optical properties of polymers and other materials. chemimpex.comnumberanalytics.comnumberanalytics.com this compound can be used in the synthesis of high-performance polymers for coatings, adhesives, and fibers. echemi.com Fluorinated materials are also finding applications in advanced technologies such as electronics, energy storage, and biomedical devices. numberanalytics.comnumberanalytics.comman.ac.uk

The table below provides a summary of the applications of fluorinated benzoates in various sectors:

SectorApplicationKey Benefits of Fluorination
Pharmaceuticals Synthesis of drug candidates (e.g., anti-inflammatory, anti-tumor). echemi.comnbinno.comEnhanced metabolic stability, lipophilicity, and binding affinity. echemi.comacs.org
Agrochemicals Development of pesticides and herbicides. echemi.comchemimpex.comImproved biological activity and efficacy. echemi.com
Materials Science Synthesis of high-performance polymers, coatings, and advanced materials. echemi.comnumberanalytics.comIncreased thermal stability, chemical resistance, and modified optical properties. numberanalytics.comnumberanalytics.com

Q & A

Basic: What are the common synthetic routes for Methyl 3-fluorobenzoate, and how can reaction conditions be optimized to improve yield?

Answer: this compound is typically synthesized via esterification of 3-fluorobenzoic acid with methanol under acidic conditions (e.g., concentrated H₂SO₄). For example, refluxing the acid in methanol with catalytic sulfuric acid for 36 hours yields the ester, followed by purification via filtration and washing with hexane . Optimization strategies include adjusting catalyst concentration (e.g., H₂SO₄ volume), reaction temperature (prolonged reflux), and purification methods (column chromatography with hexane/EtOAc gradients). Monitoring intermediates using TLC and ensuring anhydrous conditions can further enhance yield .

Advanced: How do microbial degradation pathways of 3-fluorobenzoate differ, and what strategies mitigate cytotoxic intermediate accumulation?

Answer: Two primary pathways exist:

  • 1,2-Dioxygenation : Produces cytotoxic 3-fluorocatechol, which accumulates due to limited downstream metabolism.
  • 1,6-Dioxygenation : Generates 5-fluoromuconate, which is further metabolized into non-toxic intermediates like 3-fluoro-oxoadipate .

Strains such as Sphingomonas sp. HB-1 preferentially utilize the 1,6-pathway, minimizing toxic byproduct formation. Researchers can select microbial consortia or genetically engineer strains to enhance flux through the 1,6-pathway. Analytical methods like HPLC-MS and isotopic labeling (e.g., ¹⁸O₂ tracking) validate pathway dominance .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Answer: Key techniques include:

  • ¹H NMR : Confirms ester methyl (δ ~3.88 ppm) and aromatic proton splitting patterns (e.g., meta-fluorine coupling) .
  • LCMS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 247) and purity .

Discrepancies (e.g., unexpected shifts or splitting) are resolved by repeating experiments under controlled conditions (dry solvents, inert atmosphere) and cross-referencing with databases like NIST Standard Reference Data .

Advanced: How can this compound derivatives be utilized in multi-step organic syntheses, and what analytical methods ensure intermediate purity?

Answer: Derivatives like Methyl 4-(bromomethyl)-3-fluorobenzoate serve as intermediates in drug discovery (e.g., histone deacetylase inhibitors). For example, bromination of the methyl group enables subsequent coupling reactions .
Purity Assurance:

  • TLC/HPLC : Monitor reaction progress at each step.
  • Flash Chromatography : Purify intermediates using gradient elution (e.g., hexane/EtOAc).
  • ¹³C NMR : Confirm substitution patterns (e.g., δ ~165 ppm for ester carbonyl) .

Basic: What are the critical considerations for storing this compound to prevent degradation?

Answer: Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C. Moisture-sensitive esters require desiccants (e.g., silica gel). Purity >95% (HPLC-grade) minimizes decomposition. Avoid prolonged exposure to light or elevated temperatures, which can hydrolyze the ester bond .

Advanced: When encountering conflicting data in fluorinated aromatic compound biodegradation studies, how should researchers validate their findings?

Answer: Contradictions (e.g., pathway dominance or metabolite toxicity) are addressed by:

  • Isotopic Tracers : Use ¹⁹F-NMR or ¹⁸O₂ labeling to track metabolic flux.
  • Mutant Strains : Compare wild-type and knockout microbes to identify rate-limiting enzymes.
  • Cross-Platform Analysis : Combine HPLC-MS, GC-MS, and enzymatic assays to corroborate results.
    For example, conflicting reports on 3-fluorocatechol toxicity were resolved by demonstrating strain-specific differences in Acinetobacter vs. Pseudomonas metabolism .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer: Common methods include:

  • Acid-Base Extraction : Neutralize unreacted acid with NaHCO₃, followed by DCM extraction.
  • Column Chromatography : Use silica gel with hexane/EtOAc (e.g., 4:1) to separate ester from byproducts.
  • Recrystallization : Hexane or cold methanol washes remove impurities .

Advanced: How do electronic effects of the fluorine substituent influence the reactivity of this compound in electrophilic substitution reactions?

Answer: The meta-fluorine exerts a strong electron-withdrawing effect (-I), deactivating the ring and directing electrophiles to the para position. For example, bromination at the 4-position occurs due to fluorine’s meta-directing nature. Computational studies (DFT) or Hammett σₚ constants predict regioselectivity. Experimental validation via NOE NMR or X-ray crystallography confirms substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.